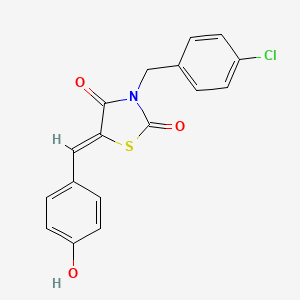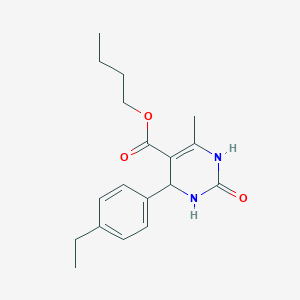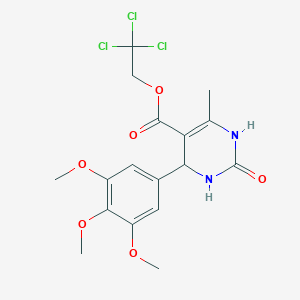
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CB-HBD, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CB-HBD has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to exert its effects through various signaling pathways. 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to possess various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammation. Additionally, 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and wide range of potential therapeutic applications. However, there are also some limitations to its use in lab experiments, such as its poor solubility in water and limited stability in solution.
将来の方向性
There are several future directions for the research on 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its effects on signaling pathways involved in inflammation and cancer development. Additionally, further studies are needed to optimize the synthesis and purification methods of 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and to develop more stable and bioavailable formulations for its use in clinical settings.
合成法
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized through a simple reaction between 4-chlorobenzylamine and 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction yields a yellow crystalline solid, which can be purified through recrystallization using ethanol.
科学的研究の応用
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activity of nuclear factor-kappa B (NF-κB) signaling pathway. 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has demonstrated antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells.
特性
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-5-1-12(2-6-13)10-19-16(21)15(23-17(19)22)9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYXJZHBZBEFJO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5055462.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5055463.png)
![6-methyl-N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055468.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5055475.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5055476.png)

![1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5055490.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![(1R)-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol](/img/structure/B5055504.png)
![1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055511.png)
![(3S*,4S*)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5055519.png)

![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
![1-(2-bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055538.png)